molecular formula C10H10FNO B13165750 2-Ethyl-6-fluoro-2,3-dihydro-1H-isoindol-1-one

2-Ethyl-6-fluoro-2,3-dihydro-1H-isoindol-1-one

Cat. No.: B13165750
M. Wt: 179.19 g/mol
InChI Key: UPQZPSZINMIUGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-6-fluoro-2,3-dihydro-1H-isoindol-1-one is a chemical compound with the molecular formula C10H10FNO and a molecular weight of 179.19 g/mol . It is a derivative of isoindoline, a bicyclic compound containing a benzene ring fused to a pyrrolidine ring. The presence of the ethyl and fluoro substituents on the isoindoline core imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-6-fluoro-2,3-dihydro-1H-isoindol-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-ethyl-6-fluorobenzaldehyde with an amine, followed by cyclization to form the isoindoline core. The reaction conditions often include the use of a suitable solvent, such as toluene, and a catalyst to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of automated systems also enhances the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-6-fluoro-2,3-dihydro-1H-isoindol-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Ethyl-6-fluoro-2,3-dihydro-1H-isoindol-1-one has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of novel materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Ethyl-6-fluoro-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethyl-5-fluoro-2,3-dihydro-1H-isoindol-1-one
  • 2-Ethyl-6-chloro-2,3-dihydro-1H-isoindol-1-one
  • 2-Ethyl-6-bromo-2,3-dihydro-1H-isoindol-1-one

Uniqueness

2-Ethyl-6-fluoro-2,3-dihydro-1H-isoindol-1-one is unique due to the presence of the fluoro substituent at the 6-position, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H10FNO

Molecular Weight

179.19 g/mol

IUPAC Name

2-ethyl-6-fluoro-3H-isoindol-1-one

InChI

InChI=1S/C10H10FNO/c1-2-12-6-7-3-4-8(11)5-9(7)10(12)13/h3-5H,2,6H2,1H3

InChI Key

UPQZPSZINMIUGY-UHFFFAOYSA-N

Canonical SMILES

CCN1CC2=C(C1=O)C=C(C=C2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.